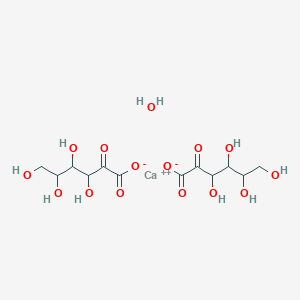
N-(butan-2-yl)-3-(methylsulfanyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(butan-2-yl)-3-(methylsulfanyl)aniline: is an organic compound characterized by the presence of a butan-2-yl group attached to the nitrogen atom of an aniline ring, and a methylsulfanyl group attached to the third position of the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Amination Reaction: : One common method to synthesize N-(butan-2-yl)-3-(methylsulfanyl)aniline involves the amination of 3-(methylsulfanyl)aniline with butan-2-yl halide. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Reaction Conditions
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Reaction Time: 12-24 hours
-
Reductive Amination: : Another approach is the reductive amination of 3-(methylsulfanyl)benzaldehyde with butan-2-amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Reaction Conditions
- Solvent: Methanol or ethanol
- Temperature: Room temperature to 40°C
- Reaction Time: 6-12 hours
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : N-(butan-2-yl)-3-(methylsulfanyl)aniline can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reagents and Conditions
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
- Solvent: Dichloromethane or acetonitrile
- Temperature: 0-25°C
-
Reduction: : The compound can be reduced to form N-(butan-2-yl)-3-(methylthio)aniline.
Reagents and Conditions
- Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Solvent: Tetrahydrofuran (THF) or ethanol
- Temperature: 0-25°C
-
Substitution: : The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reagents and Conditions
- Nitration: Nitric acid and sulfuric acid
- Sulfonation: Sulfuric acid or chlorosulfonic acid
- Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Oxidation: N-(butan-2-yl)-3-(methylsulfinyl)aniline, N-(butan-2-yl)-3-(methylsulfonyl)aniline
Reduction: N-(butan-2-yl)-3-(methylthio)aniline
Substitution: N-(butan-2-yl)-3-(methylsulfanyl)-4-nitroaniline, N-(butan-2-yl)-3-(methylsulfanyl)-4-sulfonylaniline
Aplicaciones Científicas De Investigación
Chemistry
N-(butan-2-yl)-3-(methylsulfanyl)aniline is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used to study the effects of alkyl and sulfanyl groups on the activity of aniline derivatives. It may serve as a model compound for investigating the interactions of similar structures with biological macromolecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The presence of the butan-2-yl and methylsulfanyl groups may impart unique pharmacokinetic and pharmacodynamic properties, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block for manufacturing a wide range of products.
Mecanismo De Acción
The mechanism by which N-(butan-2-yl)-3-(methylsulfanyl)aniline exerts its effects depends on its specific application. In chemical reactions, the aniline nitrogen can act as a nucleophile, while the methylsulfanyl group can participate in oxidation and reduction reactions. In biological systems, the compound may interact with enzymes and receptors, influencing their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(butan-2-yl)-4-(methylsulfanyl)aniline: Similar structure but with the methylsulfanyl group at the fourth position.
N-(butan-2-yl)-3-(methylthio)aniline: Similar structure but with a methylthio group instead of a methylsulfanyl group.
N-(butan-2-yl)-3-(methylsulfinyl)aniline: Oxidized form with a methylsulfinyl group.
Uniqueness
N-(butan-2-yl)-3-(methylsulfanyl)aniline is unique due to the specific positioning of the butan-2-yl and methylsulfanyl groups, which can influence its reactivity and interactions in both chemical and biological contexts. This distinct arrangement can lead to different properties and applications compared to its analogs.
By understanding the synthesis, reactions, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C11H17NS |
|---|---|
Peso molecular |
195.33 g/mol |
Nombre IUPAC |
N-butan-2-yl-3-methylsulfanylaniline |
InChI |
InChI=1S/C11H17NS/c1-4-9(2)12-10-6-5-7-11(8-10)13-3/h5-9,12H,4H2,1-3H3 |
Clave InChI |
UWPXCZCSXWFTAV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC1=CC(=CC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[8-[3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B12095842.png)



![Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B12095855.png)



![3-(Bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B12095875.png)

![1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene](/img/structure/B12095878.png)


![Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12095905.png)
